Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-4-8-7-10-11-5-2-1-3-9(8)11/h1-3,5-7H,4H2 |
InChI Key |
ACDPLFFUODDVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
| Compound | Core Structure | Key Substituents | Electronic Profile |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde | Pyrazole + pyridine | Acetaldehyde at C3 | Polar, reactive aldehyde group |
| Pyrazolo[1,5-a]pyrimidines | Pyrazole + pyrimidine | Halogens, aryl groups at C3/C5 | Electron-deficient due to N-rich core |
| Pyrazolo[5,1-c]triazines | Pyrazole + triazine | Variable substituents at C6/C7 | High polarity, strong H-bonding |
| Pyrazolo[1,5-a]quinazolines | Pyrazole + quinazoline | Dimethylaminovinyl groups | Extended conjugation, planar structure |
Key Insights :
- The acetaldehyde group in the target compound enhances electrophilicity compared to halogenated pyrazolo[1,5-a]pyrimidines, which are optimized for nucleophilic substitution reactions .
- Pyrazolo[1,5-a]pyrimidines exhibit greater electron deficiency due to their pyrimidine ring, favoring interactions with ATP-binding pockets in kinases .
Key Insights :
Key Insights :
Physicochemical and Pharmacokinetic Properties
- This compound : Predicted logP ≈ 1.2 (moderate lipophilicity), with aldehyde reactivity posing stability challenges.
- Pyrazolo[1,5-a]pyrimidines : Lower logP (0.5–1.8) due to polar pyrimidine ring; halogen substituents improve metabolic stability .
- Pyrazolo[1,5-a]quinazolines : Higher logP (2.0–3.5) enhances blood-brain barrier penetration, relevant for CNS targets .
Q & A
Basic: What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-3-yl-acetaldehyde, and how are reaction conditions optimized?
This compound is typically synthesized via cycloaddition reactions. A key method involves the cyclization of pyridine N-imine derivatives with alkynoate esters, followed by condensation with hydrazine to form the pyrazolo[1,5-a]pyridine core . Optimization includes solvent selection (e.g., acetonitrile for polarity control), catalysts (palladium or copper for regioselectivity), and temperature modulation (60–100°C). Reaction progress is monitored using thin-layer chromatography (TLC), and yields are improved by adjusting stoichiometry and purification via recrystallization or column chromatography .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons appearing at δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying intermediates .
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities and validates fused-ring geometry (e.g., bond angles of ~120° in the pyrazole ring) .
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Advanced: How can NMR spectroscopy and X-ray diffraction resolve mechanistic ambiguities in reactions involving this compound?
NMR in situ studies track intermediate formation (e.g., hydrazone tautomerization during cyclization), while 2D NMR (COSY, NOESY) maps spatial interactions in complex derivatives . X-ray diffraction provides definitive bond-length data (e.g., 1.34 Å for C=N bonds in the pyrimidine ring), clarifying regioselectivity in multi-step syntheses . For example, used X-ray to confirm a 7-oxo intermediate’s structure, ruling out competing tautomers.
Advanced: How do structural modifications influence the biological activity of this compound derivatives?
Substituents at positions 3 (aldehyde) and 5/7 (halogens, alkyl groups) modulate bioactivity:
- Electron-withdrawing groups (e.g., Cl at position 7) enhance enzyme inhibition (IC₅₀ values < 1 µM in kinase assays) by stabilizing ligand-receptor interactions .
- Hydrophobic moieties (e.g., phenyl rings) improve membrane permeability, as shown in logP calculations (cLogP ~2.5–3.5) .
- Aldehyde functionalization (e.g., Schiff base formation) introduces pH-sensitive fluorescence, enabling cellular pH monitoring (pKa ~3.03) .
Advanced: How can computational methods address contradictions in biological assay data for derivatives?
Contradictions (e.g., high in vitro potency vs. poor in vivo efficacy) are analyzed via:
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) to differentiate true inhibitors from assay artifacts .
- ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., poor absorption for cLogP > 5) and guide structural optimization .
- Docking Studies : Identify off-target interactions (e.g., with cytochrome P450 enzymes) that may skew bioassay results .
Basic: What are the key considerations for designing bioassays to evaluate derivatives’ pharmacological potential?
- Target Selection : Prioritize kinases (e.g., JAK3) or GPCRs linked to inflammation or oncology .
- Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤ 0.1%) .
Advanced: What green chemistry approaches improve the sustainability of synthesizing this compound?
- Ultrasonic Irradiation : Reduces reaction time (from 24 h to 2 h) and improves yield (85% vs. 60% conventional) by enhancing mixing and energy transfer .
- Aqueous Ethanol Solvents : Replace toxic DMF or THF, reducing waste (E-factor < 5) .
- Catalyst Recycling : Recover Pd/C via filtration for reuse in up to 5 cycles without activity loss .
Advanced: How do substituents affect the photophysical properties of this compound derivatives?
- Electron-donating groups (e.g., -OCH₃) redshift fluorescence emission (λem ~450 nm vs. 420 nm for parent compound) via conjugation extension .
- pH-sensitive probes : The aldehyde group’s protonation at low pH quenches fluorescence (quantum yield drops from 0.64 to 0.15), enabling lysosomal pH mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
